2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17826693
InChI: InChI=1S/C11H13ClO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol

2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC17826693

Molecular Formula: C11H13ClO2

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid -

Specification

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
IUPAC Name 2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid
Standard InChI InChI=1S/C11H13ClO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
Standard InChI Key BIYGLVHSOGUEAP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(C)(C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid (C₁₁H₁₃ClO₂) consists of a propanoic acid moiety (CH₂CH₂COOH) with two methyl groups (-CH₃) and a 4-chloro-2-methylphenyl ring attached to the α-carbon. The phenyl ring features a chlorine atom at the para position and a methyl group at the ortho position, conferring steric and electronic effects that influence reactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₃ClO₂
Molecular Weight212.67 g/mol (calculated)
Density~1.3 g/cm³ (estimated)
Boiling Point~320°C (extrapolated from )
Melting Point115–118°C (analog-based)

The compound’s stereochemistry is defined by the α-methyl group, which may lead to enantiomeric forms, though racemic mixtures are typical in synthetic routes .

Spectroscopic Signatures

While experimental spectra are unavailable, comparisons to brominated analogs suggest distinctive signals:

  • IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and C-Cl stretch at ~550–850 cm⁻¹ .

  • NMR:

    • ¹H NMR: Methyl protons at δ 1.5–1.7 ppm (α-CH₃), aromatic protons at δ 6.8–7.4 ppm (phenyl ring), and carboxylic proton at δ 12–13 ppm .

    • ¹³C NMR: Carbonyl carbon at δ 170–180 ppm, quaternary α-carbon at δ 45–50 ppm, and aromatic carbons at δ 120–140 ppm .

Synthesis and Manufacturing

Bromination Analogy and Chlorination Adaptations

The synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid involves brominating 2-methyl-2-phenylpropanoic acid in aqueous media . By analogy, chlorination of the same substrate under acidic or neutral conditions could yield the chloro derivative. Key steps include:

  • Substrate Preparation: 2-Methyl-2-phenylpropanoic acid is synthesized via Friedel-Crafts acylation of benzene with methacrylic acid .

  • Chlorination: Electrophilic substitution using chlorine gas (Cl₂) or chlorinating agents (e.g., SOCl₂) in a water-based medium. The reaction proceeds via a Wheland intermediate, with para selectivity driven by steric hindrance from the ortho methyl group .

  • Purification: Extraction with dichloromethane, followed by recrystallization from hexanes or heptanes to isolate the product .

Table 2: Comparative Bromination vs. Chlorination

ParameterBromination Chlorination (Projected)
ReagentBr₂Cl₂ or SOCl₂
SolventWater/tolueneWater/dichloromethane
Yield46.6–79%40–70% (estimated)
Byproducts3-bromo isomer (≤5%)3-chloro isomer (≤5%)

Process Optimization

Heterogeneous reaction conditions (solid substrate in acidic aqueous medium) enhance para selectivity by restricting molecular mobility, minimizing ortho substitution . Alkaline conditions may homogenize the reaction but require post-synthesis acidification for product recovery .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, acetone) and halogenated hydrocarbons . Stability studies on analogs indicate decomposition above 200°C, with negligible hydrolysis under ambient conditions .

Acid-Base Behavior

As a carboxylic acid, it exhibits a pKa of ~4.5–5.0, deprotonating in basic media to form the conjugate base, 2-(4-chloro-2-methylphenyl)-2-methylpropanoate . Salts with sodium or potassium ions enhance aqueous solubility for industrial applications .

Industrial Applications

Pharmaceutical Intermediates

The compound is a putative precursor to fexofenadine and alectinib analogs, where halogenated aryl groups enhance target binding and metabolic stability . For example:

  • Fexofenadine Synthesis: Chlorophenyl intermediates undergo Suzuki couplings with vinyl boronic esters to install alkyl side chains .

  • Kinase Inhibitors: The chloro group modulates electron density in aromatic systems, improving affinity for ATP-binding pockets in tyrosine kinases .

Agrochemical Relevance

Structural similarities to mecoprop-P (a phenoxy herbicide) suggest potential herbicidal activity, though this remains unexplored . The chloro substituent may enhance lipid solubility, promoting foliar absorption.

Future Directions

Research Opportunities

  • Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure forms for chiral drug candidates.

  • Green Chemistry: Replacing halogenated solvents with ionic liquids or supercritical CO₂ in chlorination steps.

  • Biological Screening: Evaluating herbicidal or antimicrobial activity in vitro.

Regulatory Considerations

As halogenated aromatics face scrutiny under REACH and TSCA, biodegradation studies and alternatives assessment will be critical for industrial adoption.

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